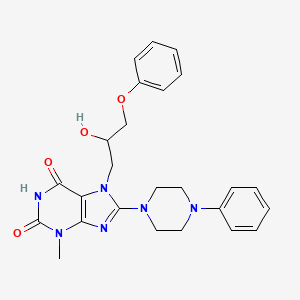

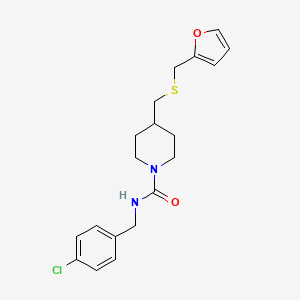

![molecular formula C15H18N2O3S B2402478 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 391228-50-5](/img/structure/B2402478.png)

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide” is a complex organic compound. The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a 3,4-dimethoxyphenyl group, which is a phenyl group (a ring of six carbon atoms) with two methoxy groups (OCH3) attached at the 3rd and 4th positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the 3,4-dimethoxyphenyl group, and the 2-methylpropanamide group. The exact structure would depend on the specific locations of these groups within the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, the 3,4-dimethoxyphenyl group, and the 2-methylpropanamide group could all potentially participate in reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures have been found to have certain properties such as a certain refractive index and density .

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzimidazole Derivatives

The compound can be used in the synthesis of benzimidazole derivatives . Benzimidazole is an important class of heterocyclic compounds having an imidazole ring, which represents one of the most biologically active classes of compounds .

Proton Pump Inhibitors

Benzimidazole derivatives, which can be synthesized using this compound, act as proton pump inhibitors by accumulating in the parietal cell and binding directly to the enzyme, which results in inhibition of gastric acid secretion .

Antibacterial Activity

Benzimidazole derivatives show their antibacterial activity by inhibiting the bacterial nucleic acid and proteins synthesis .

Antifungal Activity

Benzimidazole derivatives show their antifungal activity by blocking the polymerization of α- and β-tubulin subunits .

Disruption of Microtubule Function

The benzimidazole disrupts microtubule function in eukaryotic organisms such as fungi, protozoa, and helminths .

Role in Oxidative Stress Studies

The compound has been used to study the role of ROS in various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases. It has also been used to investigate the effects of oxidative stress on cellular and molecular processes.

NF-κB Inhibitors

The compound can be used as NF-κB inhibitors, which could be useful in anticancer drug research .

8. Treatment of Metabolic and Immunological Diseases Retinoid nuclear modulators are important agents for the treatment of metabolic and immunological diseases .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to inhibit clk1 and dyrk1a kinases . These kinases play an important role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (clk1 and dyrk1a kinases) and cause changes in their activity . This interaction could potentially lead to alterations in the regulation of cellular processes.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways regulated by clk1 and dyrk1a kinases . These could include pathways related to cell cycle regulation, signal transduction, and other cellular processes.

Result of Action

Based on the potential inhibition of clk1 and dyrk1a kinases , it can be inferred that the compound may have effects on cellular processes regulated by these kinases.

Eigenschaften

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-9(2)14(18)17-15-16-11(8-21-15)10-5-6-12(19-3)13(7-10)20-4/h5-9H,1-4H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWLSDDZZHTOPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2402397.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2402399.png)

![3-[3-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]propanamide](/img/structure/B2402402.png)

![2-[4-(6-Methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2402405.png)

![5-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2402407.png)

![Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate](/img/structure/B2402412.png)

![[4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2402415.png)

![N-(2-chlorobenzyl)-1-[5-(3-methylphenyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2402418.png)